![molecular formula C17H18N2O5S B2825755 Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate CAS No. 896309-90-3](/img/structure/B2825755.png)
Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate” is a complex organic compound. It incorporates a thiophene moiety, which is a sulfur-containing heterocyclic compound . Thiophene derivatives are known for their wide range of properties and applications, including their use in industrial chemistry and material science . They also play a significant role in the development of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” is complex and includes several functional groups. The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also includes a carbamate group and a phenoxyacetamido group .Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives is influenced by the nature of the sulfur reagent, which can significantly impact reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Hemoglobin Oxygen Affinity Modulation
Subheading : Allosteric Effectors of HemoglobinResearch highlights the design, synthesis, and testing of compounds structurally related to Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate, demonstrating their ability to act as allosteric effectors of hemoglobin. These compounds effectively decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The compounds are noted for their potential in these fields due to their strong allosteric effects and their structural relation to marketed antilipidemic agents (Randad et al., 1991).
Synthesis of Oxygen-Containing Heterocycles
Subheading : Transformation of Carbamates into Bioactive HeterocyclesThe research delves into the transformation of compounds akin to this compound into oxygen-containing heterocyclic compounds, which are known for their significant biological activity. The study discusses the condensation reactions of methyl 3-hydroxyphenylcarbamate with various carbonyl compounds, leading to the formation of carbamate coumarin derivatives, underlining the synthetic versatility and potential biological applications of such transformations (Velikorodov et al., 2012).
Biochemical Modifications of Carbamates
Subheading : Metabolic Pathways and TransformationsThe study investigates the biochemical modifications of methylcarbamate insecticides, akin to the structure of this compound. It elaborates on various metabolic pathways like hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, leading to the formation of metabolites. This research provides insights into the metabolic fate and environmental impact of such compounds, highlighting their potential risks and benefits in biological and ecological systems (Knaak, 1971).
properties
IUPAC Name |
methyl N-[4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-10-11(2)25-16(14(10)15(21)19-17(22)23-3)18-13(20)9-24-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOMOPABPKFVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)COC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.